

# Caroverine for Tinnitus: A Comparative Analysis of Placebo-Controlled Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of placebo-controlled studies investigating the efficacy of Caroverine for the treatment of tinnitus. The data presented is intended to offer an objective overview of the current clinical evidence, detailing experimental protocols and quantitative outcomes to support research and development in this field.

# Efficacy of Caroverine in Tinnitus Management: Quantitative Data Summary

The following table summarizes the key quantitative data from placebo-controlled and comparative studies of Caroverine in tinnitus treatment.



| Study<br>(Year)         | Study<br>Design                        | Treatmen<br>t Group<br>(n) | Control<br>Group (n) | Dosage<br>and<br>Administr<br>ation                    | Treatmen<br>t Duration | Key<br>Outcome<br>s                                                                                                                                               |
|-------------------------|----------------------------------------|----------------------------|----------------------|--------------------------------------------------------|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Denk et al.<br>(1997)   | Placebo-<br>controlled,<br>blind study | Caroverine<br>(30)         | Placebo<br>(30)      | Single<br>intravenou<br>s infusion<br>of<br>Caroverine | Single<br>infusion     | 63.3% of patients in the Caroverine group responded to therapy immediatel y after infusion, whereas no significant response was observed in the placebo group.[1] |
| Kumari et<br>al. (2016) | Placebo-<br>controlled<br>study        | Caroverine (25)            | Placebo<br>(25)      | 20 mg<br>Caroverine<br>twice daily,<br>orally          | 90 days                | A reduction in tinnitus was observed in 64% of patients in the Caroverine group, compared to 20% in the placebo                                                   |



|                       |                                  |                 |                          |                                               |         | group. 8% of patients in the Caroverine group experience d complete relief.[2]                                                                                                                                  |
|-----------------------|----------------------------------|-----------------|--------------------------|-----------------------------------------------|---------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Dash et al.<br>(2024) | Quasi-<br>experiment<br>al study | Caroverine (30) | Standard<br>of care (30) | 40 mg<br>Caroverine<br>twice daily,<br>orally | 90 days | The overall reduction in tinnitus in the Caroverine -treated group was 53.3%. A significant improveme nt in the Tinnitus Handicap Inventory (THI) score was noted in the Caroverine group for mild tinnitus.[3] |

## **Detailed Experimental Protocols**

A critical evaluation of the efficacy of Caroverine necessitates a thorough understanding of the methodologies employed in the clinical investigations.



### **Denk et al. (1997)**

- Objective: To examine the efficacy of a single infusion of Caroverine in treating inner ear tinnitus.[1]
- Patient Population: 60 patients with inner ear tinnitus of assumed cochlear-synaptic pathophysiology.[1]
- Intervention: The treatment group received a single intravenous infusion of Caroverine. The control group received a placebo infusion.[1]
- Outcome Measures: A response to therapy was defined as a reduction in both subjective rating and psychoacoustic measurement (tinnitus matching).[1]

### Kumari et al. (2016)

- Objective: To assess the role of Caroverine, a glutamate receptor antagonist, in the management of sensory neural tinnitus.[2]
- Patient Population: 50 adult patients with sensory neural tinnitus.
- Intervention: The treatment group (n=25) received 20 mg of Caroverine orally twice daily for 90 days. The control group (n=25) received a placebo.[2]
- Outcome Measures: The primary outcomes were subjective relief and objective improvement, evaluated using the Tinnitus Handicap Inventory (THI) scoring and tinnitus frequency matching before and after treatment.[2]

### Dash et al. (2024)

- Objective: To study the effect of oral Caroverine in the treatment of tinnitus compared to the usual standard of care.
- Patient Population: Sixty consecutive patients with a confirmed diagnosis of tinnitus.
- Intervention: The treatment group (n=30) received 40 mg of Caroverine orally twice daily for ninety days. The control group (n=30) received the usual standard of care.[3]



 Outcome Measures: Outcome assessment was performed using the Tinnitus Case History Questionnaire, Tinnitus Handicap Inventory (THI) score, and a Visual Analog Scale (VAS).[3]
 [4]

## Mechanism of Action: Glutamate Receptor Antagonism

Caroverine's therapeutic potential in tinnitus is attributed to its role as a glutamate receptor antagonist.[2] Tinnitus, in many cases, is linked to excitotoxicity at the cochlear synapses, where excessive glutamate, the primary excitatory neurotransmitter, leads to over-activation of postsynaptic neurons.[5] Caroverine acts on both N-methyl-D-aspartate (NMDA) and  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key players in glutamatergic neurotransmission in the inner ear.[1][6][7] By blocking these receptors, Caroverine is thought to reduce the hyperexcitability of the auditory pathway, thereby alleviating the perception of tinnitus.



Click to download full resolution via product page

Caption: Caroverine's mechanism of action in the cochlear synapse.

## Experimental Workflow for a Placebo-Controlled Trial



The following diagram outlines a typical experimental workflow for a placebo-controlled clinical trial investigating the efficacy of a new tinnitus treatment like Caroverine.





Click to download full resolution via product page

Caption: A typical workflow for a placebo-controlled tinnitus clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Caroverine in tinnitus treatment. A placebo-controlled blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Clinical experience with caroverine in inner ear diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Caroverine for Tinnitus: A Comparative Analysis of Placebo-Controlled Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2883552#placebo-controlled-studies-of-caroverine-for-tinnitus]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com